molecular formula C12H15NO2 B1609764 Piperidin-1-YL benzoate CAS No. 5542-49-4

Piperidin-1-YL benzoate

Cat. No.: B1609764
CAS No.: 5542-49-4
M. Wt: 205.25 g/mol
InChI Key: XXZBTNPVRWWWPI-UHFFFAOYSA-N
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Scientific Research Applications

Enhancing Memory and Cognitive Functions

Piperidin-1-YL benzoate derivatives have been explored for their potential in enhancing cognitive functions. For instance, a study on a drug that facilitates glutamatergic transmission in the brain, found that intraperitoneal injections of this drug markedly increased the degree and duration of long-term potentiation in rats, suggesting a potential application in memory enhancement and cognitive functions (Stäubli et al., 1994).

Corrosion Inhibition

This compound derivatives have been investigated for their role in corrosion inhibition, particularly on iron surfaces. A study in 2018 explored the interaction of these derivatives with iron, finding that they could effectively inhibit corrosion, highlighting their potential application in materials science and engineering (Belghiti et al., 2018).

Antibacterial Applications

Certain compounds of this compound have been synthesized and evaluated for their antibacterial activities. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, indicating their potential as new classes of antibacterial agents (He et al., 2003).

Acetylcholinesterase Inhibition

Studies have explored the use of this compound derivatives as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission. These compounds have shown potential as anti-acetylcholinesterase agents, which could be significant in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

Antimicrobial Activity in Agriculture

Derivatives of this compound have been studied for their antimicrobial properties against pathogens affecting tomato plants. These studies have shown that these compounds can be effective in controlling bacterial andfungal pathogens in agriculture, suggesting their potential use in plant protection and yield enhancement (Vinaya et al., 2009).

Enhancing Intestinal Absorption

Research has shown that this compound derivatives can affect the absorptive functions of the intestine. A study found that piperine, a derivative, significantly stimulated the activity of gamma-glutamyl transpeptidase, enhanced the uptake of amino acids, and increased lipid peroxidation in rat jejunal cells. These findings suggest potential applications in enhancing drug absorption and nutrient uptake (Johri et al., 1992).

Cancer Treatment Research

This compound compounds have been evaluated for their potential application in cancer treatment. A study on novel anaplastic lymphoma kinase inhibitors, which included this compound derivatives, indicated potential applications in cancer pharmacotherapy (Teffera et al., 2013).

Local Anesthetic Properties

Alkynylpiperidine derivatives, related to this compound, have been studied for their local anesthetic properties. Research has indicated that these compounds can be more effective than traditional anesthetics like lidocaine and novocaine, suggesting their use in medical anesthesia (Zhumakova et al., 2021).

Anti-Seizure Effects

This compound derivatives have been explored for their anti-seizure properties. Piperine, for instance, was found to exert significant anti-seizure effects through the activation of the TRPV1 receptor in mice, offering insights into new treatment avenues for epilepsy (Chang-Yuan Chen et al., 2013)

Mechanism of Action

Target of Action

Piperidin-1-YL benzoate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have shown potential anticancer activity through interactions with tumor cells .

Biochemical Pathways

This compound, like other piperidine derivatives, may affect various biochemical pathways. For instance, piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects could be mediated by the regulation of crucial signaling pathways essential for the establishment of cancers .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with piperidine derivatives, the molecular and cellular effects could be diverse . For instance, if this compound exhibits anticancer activity, it might induce cytotoxicity and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . For instance, certain piperidine derivatives undergo dehydration in an acidic environment to form tetrahydropyridine .

Properties

IUPAC Name

piperidin-1-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZBTNPVRWWWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460874
Record name 1-(Benzoyloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5542-49-4
Record name 1-(Benzoyloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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